molecular formula C25H33N5O7 B12847879 2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid

2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid

Cat. No.: B12847879
M. Wt: 515.6 g/mol
InChI Key: CNFQUMRAEDDEHH-UHFFFAOYSA-N
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Description

2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including pyrrole, amine, and carboxylic acid groups, which contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzoic acid to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the pyrrole derivative. Subsequent reactions with secondary amines and other reagents lead to the formation of the final compound .

Chemical Reactions Analysis

2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.

Scientific Research Applications

2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid include:

These compounds share similar functional groups and reactivity, but 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is unique due to its specific structure and combination of functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C25H33N5O7

Molecular Weight

515.6 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C25H33N5O7/c31-21(26-7-8-30-22(32)5-6-23(30)33)15-19-1-3-20(4-2-19)16-27-9-11-28(17-24(34)35)13-14-29(12-10-27)18-25(36)37/h1-6H,7-18H2,(H,26,31)(H,34,35)(H,36,37)

InChI Key

CNFQUMRAEDDEHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)O)CC(=O)O

Origin of Product

United States

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